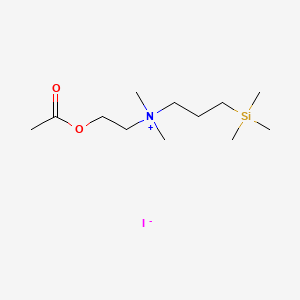

1-Propanaminium, N-(2-(acetyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide

CAS No.: 84584-67-8

Cat. No.: VC17121319

Molecular Formula: C12H28INO2Si

Molecular Weight: 373.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84584-67-8 |

|---|---|

| Molecular Formula | C12H28INO2Si |

| Molecular Weight | 373.35 g/mol |

| IUPAC Name | 2-acetyloxyethyl-dimethyl-(3-trimethylsilylpropyl)azanium;iodide |

| Standard InChI | InChI=1S/C12H28NO2Si.HI/c1-12(14)15-10-9-13(2,3)8-7-11-16(4,5)6;/h7-11H2,1-6H3;1H/q+1;/p-1 |

| Standard InChI Key | TXSWVYLALROWFY-UHFFFAOYSA-M |

| Canonical SMILES | CC(=O)OCC[N+](C)(C)CCC[Si](C)(C)C.[I-] |

Introduction

Structural and Molecular Characteristics

Molecular Composition

The compound’s structure integrates three key functional groups:

-

Trimethylsilyl (-Si(CH₃)₃): Imparts hydrophobicity and influences electronic properties .

-

Acetyloxyethyl (-OCOCH₂CH₂-): Introduces ester functionality, enabling hydrolysis under acidic or basic conditions .

-

Quaternary Ammonium Center: Confers cationic character, enhancing solubility in polar solvents and interaction with biological membranes .

The molecular formula is inferred as C₁₄H₂₉INO₃Si, with a theoretical molecular weight of 423.38 g/mol (calculated using atomic masses from PubChem data ).

Comparative Structural Analysis

Table 1 contrasts this compound with structurally related quaternary ammonium salts:

| Compound Name | CAS RN | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound | N/A | C₁₄H₂₉INO₃Si | Trimethylsilyl, Acetyloxyethyl | 423.38 |

| 1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, iodide | 625-19-4 | C₈H₁₈INO₂ | Acetyloxy, Quaternary Ammonium | 287.14 |

| 1-Propanaminium, 3-sulfo-N,N-dimethyl-N-(2-acryloyloxyethyl)-, inner salt | 88992-91-0 | C₁₀H₁₉NO₅S | Sulfonate, Acryloyloxy | 265.33 |

Data derived from PubChem and CAS Common Chemistry .

Synthesis and Reactivity

Synthetic Pathways

Quaternary ammonium salts are typically synthesized via alkylation of tertiary amines with alkyl halides. For this compound, a plausible route involves:

-

Silylation: Introduction of the trimethylsilyl group to a propanamine precursor using trimethylsilyl chloride .

-

Esterification: Reaction of the hydroxyl group in 2-hydroxyethyl dimethylamine with acetyl chloride to form the acetyloxyethyl moiety .

-

Quaternization: Treatment with methyl iodide to form the quaternary ammonium center, yielding the iodide salt .

Reactivity Profile

-

Nucleophilic Substitution: The iodide ion acts as a leaving group, facilitating reactions with nucleophiles (e.g., hydroxide or amines) .

-

Hydrolysis: The acetyloxy group hydrolyzes to ethanol under acidic conditions, while the trimethylsilyl group resists hydrolysis unless exposed to strong bases .

-

Thermal Stability: Decomposition above 150°C is expected, consistent with similar ammonium salts .

Physicochemical Properties

Solubility and Stability

-

Solubility: High solubility in polar solvents (water, methanol) due to ionic character; limited solubility in nonpolar solvents .

-

Stability: Stable under anhydrous conditions but susceptible to hydrolysis in aqueous environments .

Spectroscopic Data

-

IR Spectroscopy: Peaks at 1250 cm⁻¹ (Si-C), 1740 cm⁻¹ (C=O ester), and 3400 cm⁻¹ (N⁺-H) are anticipated .

-

NMR Spectroscopy:

Future Research Directions

-

Synthetic Optimization: Develop solvent-free routes to improve yield and sustainability.

-

Biological Studies: Evaluate antimicrobial efficacy and cytotoxicity in vitro.

-

Material Science Applications: Explore use in silicone-polymer hybrids for coatings or adhesives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume